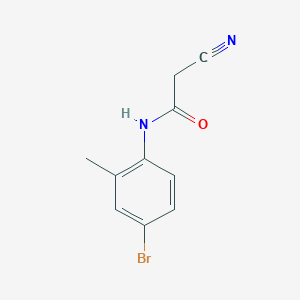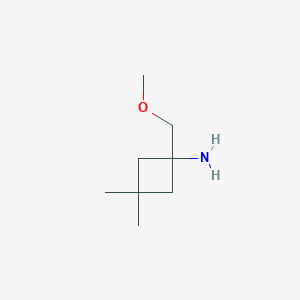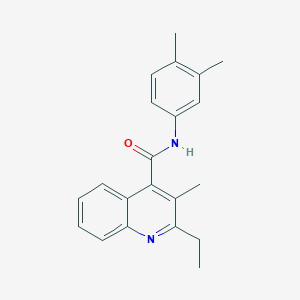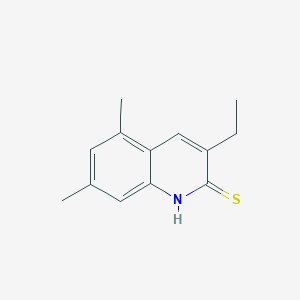
3-Ethyl-5,7-dimethylquinoline-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5,7-dimethylquinoline-2-thiol is an organic compound with the molecular formula C13H15NS It is a derivative of quinoline, characterized by the presence of ethyl and methyl groups at specific positions on the quinoline ring, along with a thiol group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,7-dimethylquinoline-2-thiol typically involves the alkylation of quinoline derivatives. One common method includes the reaction of 5,7-dimethylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then treated with thiourea to introduce the thiol group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5,7-dimethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding quinoline derivatives with altered functional groups.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Altered quinoline derivatives.
Substitution: Various alkyl or aryl-substituted quinoline derivatives.
Applications De Recherche Scientifique
3-Ethyl-5,7-dimethylquinoline-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5,7-dimethylquinoline-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, making the compound a candidate for antimicrobial and anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinoline: Lacks the ethyl and additional methyl groups, resulting in different chemical properties.
5,7-Dimethylquinoline: Similar structure but without the ethyl group and thiol functionality.
2-Ethylquinoline: Contains the ethyl group but lacks the additional methyl groups and thiol functionality.
Uniqueness
3-Ethyl-5,7-dimethylquinoline-2-thiol is unique due to the combination of its ethyl, methyl, and thiol groups, which confer distinct chemical reactivity and potential applications. The presence of the thiol group, in particular, allows for specific interactions with biological molecules, setting it apart from other quinoline derivatives.
Propriétés
Formule moléculaire |
C13H15NS |
|---|---|
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
3-ethyl-5,7-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C13H15NS/c1-4-10-7-11-9(3)5-8(2)6-12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |
Clé InChI |
DTMNGKXMRQXCMK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C(C=C2NC1=S)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


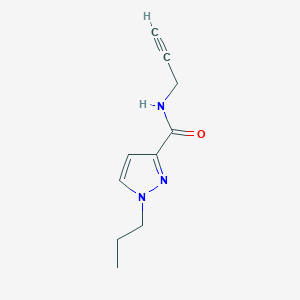
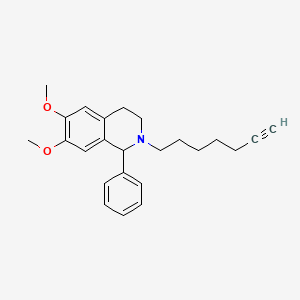

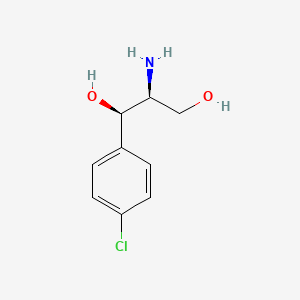
![tert-Butyl (1S,3aR,6aS)-1-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12991706.png)
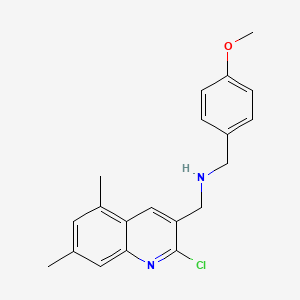
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12991740.png)
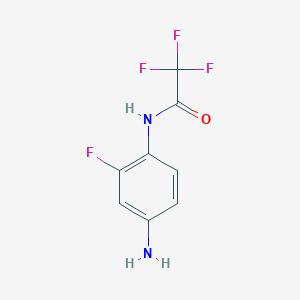
![N-Benzyl-5,7-dichloro-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12991744.png)

